molecular formula C12H17NO3 B3045708 Ethyl 4-(2-aminophenoxy)butanoate CAS No. 112290-16-1

Ethyl 4-(2-aminophenoxy)butanoate

Cat. No.: B3045708
CAS No.: 112290-16-1
M. Wt: 223.27 g/mol
InChI Key: JOMNALFFMABHGF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminophenoxy)butanoate is an organic compound with the molecular formula C12H17NO3 It is an ester derivative, characterized by the presence of an ethyl group attached to a butanoate moiety, which is further linked to a 2-aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-aminophenoxy)butanoate typically involves the reaction of 2-aminophenol with ethyl 4-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminophenoxy)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-aminophenol and butanoic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.

    Substitution: Acylation reactions may use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Hydrolysis: 2-aminophenol and butanoic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

Ethyl 4-(2-aminophenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminophenoxy)butanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2-aminophenol, which can further participate in various biochemical pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Ethyl 4-(2-aminophenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-methoxyphenoxy)butanoate: Similar structure but with a methoxy group instead of an amino group.

    Ethyl 4-(2-hydroxyphenoxy)butanoate: Contains a hydroxy group instead of an amino group.

    Ethyl 4-(2-nitrophenoxy)butanoate: Contains a nitro group instead of an amino group.

The uniqueness of this compound lies in its amino group, which imparts different reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-(2-aminophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMNALFFMABHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473554
Record name Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-16-1
Record name Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112290-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(2-aminophenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3) (1.27 g, 5.0 mM) in 15 mL ethyl acetate containing 200 mg of 5% palladium on carbon is reacted in a hydrogen atmosphere (40 psig.) at room temperature until hydrogen uptake ceases. The mixture is then filtered and concentrated in vacuo to yield 1.0+ g of (4) as an oil/low melting solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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